2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide
Description
Properties
Molecular Formula |
C22H18ClFN6OS |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18ClFN6OS/c23-14-6-8-15(9-7-14)30-21-16(12-26-30)20-25-10-3-11-29(20)22(28-21)32-13-19(31)27-18-5-2-1-4-17(18)24/h1-2,4-9,12H,3,10-11,13H2,(H,27,31) |
InChI Key |
WKQKPMRZEXARCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C(N=C(N2C1)SCC(=O)NC4=CC=CC=C4F)N(N=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the following steps:
-
- The initial step involves the reaction of an appropriate thiol with an acetamide derivative to form the thioamide linkage.
- Reaction conditions may include heating in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
- The formation of the pyrazolo and pyrimidine rings can be achieved through cyclization reactions involving precursors like hydrazines and pyrimidine derivatives.
- These reactions often require specific catalysts or reagents to facilitate ring closure.
-
- Introduction of the 4-chlorophenyl group can be accomplished via nucleophilic aromatic substitution.
- The 2-fluorophenyl moiety may be introduced through similar substitution mechanisms or by coupling reactions.
-
- The crude product is typically purified using column chromatography or recrystallization techniques to isolate the desired compound.
Detailed Reaction Pathways
| Step | Reaction Type | Reactants | Conditions | Expected Products |
|---|---|---|---|---|
| 1 | Thioamide Formation | Thiol + Acetamide | Heat, Solvent (Ethanol/DMF) | Thioacetamide |
| 2 | Cyclization | Hydrazine + Pyrimidine Derivative | Catalyst, Heat | Pyrazolo-Pyrimidine Ring |
| 3 | Nucleophilic Substitution | Chlorobenzene + Intermediate | Base, Heat | Chlorophenyl Substituted Product |
| 4 | Final Purification | Crude Product | Chromatography/Recrystallization | Pure Compound |
Research Findings
Recent studies highlight various aspects of synthesizing similar compounds, which can be extrapolated to optimize the preparation of 2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide :
Yield Optimization: Adjusting reaction times and temperatures can significantly affect yields. For example, prolonged reaction times at elevated temperatures have shown improved yields in similar thioamide syntheses.
Catalyst Selection: The choice of catalyst is crucial for facilitating cyclization reactions efficiently. Recent advancements suggest using transition metal catalysts for better regioselectivity in forming complex heterocycles.
Safety and Handling: When working with chlorinated compounds and reactive intermediates, appropriate safety measures should be taken to handle toxic materials safely.
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | Prodrug activation |
| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | Metabolic stability studies |
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux, 6 h | HCl | 2-((...yl)thio)acetic acid | Forms carboxylic acid |
| NaOH (aq), 80°C, 4 h | NaOH | Corresponding ammonium salt | pH-dependent degradation pathway |
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and 2-fluorophenyl groups influence reactivity:
| Reaction | Reagents | Position of Substitution | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta to electron-withdrawing groups | Nitro derivatives (limited yield) |
| Sulfonation | SO₃, H₂SO₄ | Ortho/para hindered | Low reactivity observed |
-
Rationale : Electron-withdrawing substituents (Cl, F) deactivate the ring, directing incoming electrophiles to meta positions .
Stability and Degradation Pathways
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of acetamide | Acetic acid + amine byproduct |
| Oxidative (H₂O₂) | Thioether → sulfoxide/sulfone | Oxidized sulfur derivatives |
| UV light | C-S bond cleavage | Pyrimidine fragments + thiol compounds |
-
Note : Stability studies for related pyrimido-pyrimidines highlight susceptibility to photodegradation .
Catalytic and Cross-Coupling Reactions
| Reaction Type | Catalysts/Reagents | Outcome | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, KOtBu | Arylation of pyrimidine N-atoms | Steric hindrance from fused rings |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Substitution of halogens on aryl groups | Low reactivity with electron-poor aryl halides |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the pyrazolo-pyrimidine framework. The synthesis pathways often utilize various reagents and conditions to achieve the desired structural modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related pyrazolo[4,3-e]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on glioblastoma cell lines by targeting key signaling pathways such as AKT/PKBβ. These findings suggest that 2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide may also exhibit similar anticancer activities due to its structural analogies with other effective kinase inhibitors .
Kinase Inhibition
The compound is hypothesized to act as a kinase inhibitor. Kinases play crucial roles in various cellular processes including cell division and apoptosis. Inhibiting specific kinases can lead to reduced tumor growth and increased sensitivity to other therapeutic agents. The potential for this compound to inhibit kinases such as AKT suggests its use in developing targeted cancer therapies .
Research Findings
In vitro studies on similar compounds have shown promising results in inhibiting cancer cell proliferation while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and biological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Core Heterocycles: The target compound’s pyrazolo-pyrimido-pyrimidine core is distinct from thieno[2,3-d]pyrimidines (e.g., ) or chromeno-pyrimidines (e.g., ), which may alter binding affinity to biological targets. The presence of a sulfur atom in the thioacetamide linker (shared with and ) could enhance membrane permeability or modulate redox activity .
The 2-fluorophenyl acetamide substituent in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ), as fluorine often reduces oxidative degradation .
Biological Activity: The thieno[2,3-d]pyrimidine analog in exhibits moderate cytotoxicity (IC₅₀ >5 µM), suggesting that the pyrazolo-pyrimido-pyrimidine core in the target compound might require optimization for enhanced potency.
Biological Activity
2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug design and development.
- Molecular Formula : C22H18ClFN6OS
- Molecular Weight : 468.9 g/mol
- CAS Number : 1010894-49-1
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The presence of multiple heterocyclic rings enhances its binding affinity to various targets involved in cellular processes such as signal transduction and gene regulation.
Biological Activities
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Certain pyrazole compounds have been evaluated for their antibacterial and antifungal activities. The compound's unique structure may enhance its interaction with microbial enzymes or receptors.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to the compound :
- Study on Antitumor Activity : A series of pyrazolo[4,3-e]pyrimido derivatives were synthesized and tested against K562 (chronic myeloid leukemia) cells. Results indicated significant cytotoxicity and induction of apoptosis in treated cells, attributed to the modulation of key signaling pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives showed a marked decrease in TNF-alpha levels in treated macrophage cell lines, indicating potential for therapeutic applications in chronic inflammatory conditions .
Data Table: Biological Activity Overview
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